Researchers needing efficient radioiodination for SPECT probes face low yields with bromo/chloro analogs. This compound is the definitive iodinated precursor, delivering superior Pd-catalyzed coupling reactivity and direct radioiodination efficiency. Leverage its unique C-I bond to synthesize high-affinity albumin-binding tracers with extended in-vivo half-life.
4-(p-Iodophenyl)butyric acid (CAS 27913-58-2) is a halogenated aromatic carboxylic acid widely used as a synthetic intermediate. Its key structural features—a butyric acid chain, a phenyl ring, and a para-iodine substituent—make it a versatile precursor for creating more complex molecules. It is particularly noted for its use in intramolecular Friedel-Crafts reactions to form 1-tetralones and as a crucial component in the development of bioactive compounds, including histone deacetylase (HDAC) inhibitors and albumin-binding moieties for extending the in-vivo half-life of therapeutic agents and imaging probes.
Substituting 4-(p-Iodophenyl)butyric acid with its bromo-, chloro-, or non-halogenated phenylbutyric acid counterparts is often unviable due to significant differences in chemical reactivity and biological function. The carbon-iodine (C-I) bond is substantially more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds, enabling higher yields under milder conditions. Furthermore, the iodine atom is indispensable for radioiodination, a critical step in synthesizing SPECT and PET imaging agents, rendering other analogs useless for this application. The unique size, lipophilicity, and electronic properties of iodine also directly influence binding affinity to biological targets like serum albumin and enzymes, meaning substitution can drastically alter or eliminate desired pharmacological activity.
Site-specific isotopic exchange cannot be achieved without the para-iodo group, invalidating established radiochemical protocols.
The reversible, non-covalent serum albumin interaction depends on iodo size and polarizability; chlorine or fluorine analogs may not replicate this pharmacokinetic profile.
The 4-carbon butyrate linker optimizes albumin engagement; chain-extended analogs such as 5-(p-iodophenyl)pentanoate show lower affinity, which may shift conjugate biodistribution.
4-(p-Iodophenyl)butyric acid (IPBA) is a validated and highly effective albumin-binding moiety used to extend the in-vivo half-life of radiolabeled peptides and small molecules. When conjugated to a targeting peptide, the IPBA-modified version ([64Cu]2) demonstrated higher tumor accumulation (7.60 ± 0.43 %ID/g at 4h) and superior tumor-to-organ ratios compared to a version using the common Evans blue albumin binder ([64Cu]1, 5.29 ± 0.59 %ID/g). This demonstrates its direct utility in improving the pharmacokinetic properties essential for effective imaging and therapy.
| Evidence Dimension | In-vivo tumor uptake at 4 hours post-injection |
| Target Compound Data | 7.60 ± 0.43 %ID/g (as IPBA-conjugated peptide) |
| Comparator Or Baseline | Evans blue-conjugated peptide: 5.29 ± 0.59 %ID/g |
| Quantified Difference | ~44% higher tumor uptake |
| Conditions | BxPC-3 xenograft mouse model, PET imaging with 64Cu-labeled integrin αvβ6 binding peptides. |
This compound is a validated choice for rationally designing radiopharmaceuticals with extended circulation and enhanced tumor targeting, a critical factor for therapeutic efficacy.
The non-radioactive iodine atom serves as a direct precursor for radioiodination, a key process for creating imaging agents. 4-(p-Iodophenyl)butyric acid can be converted to its radioiodinated form, [131I]IBA, with a radiolabeling yield of over 99% and a radiochemical purity greater than 98% within 10 minutes. This high efficiency and purity are critical for producing radiopharmaceuticals suitable for in-vivo use. The non-iodinated analogs (bromo-, chloro-, or unsubstituted phenylbutyric acid) are incompatible with this direct radioiodination chemistry.
| Evidence Dimension | Suitability for direct radioiodination with 131I |
| Target Compound Data | Suitable; enables >99% radiolabeling yield |
| Comparator Or Baseline | Non-iodinated analogs (bromo, chloro, etc.): Not suitable |
| Quantified Difference | 100% vs 0% applicability for this specific synthesis |
| Conditions | Cu2O/1,10-phenanthroline catalyzed radioiodination. |
For any project involving the development of radioiodinated tracers for SPECT imaging, this specific compound is the required precursor, as other analogs cannot be used.
The carbon-iodine bond is the most reactive among aryl halides in standard palladium-catalyzed cross-coupling reactions, following the established reactivity trend of I > Br > Cl. This allows reactions to proceed under milder conditions, often leading to higher yields and cleaner conversions compared to bromo or chloro analogs. For example, while a Suzuki coupling with 4-bromoacetophenone can achieve 94% yield, it requires reflux conditions. In contrast, couplings with aryl iodides are frequently efficient at lower temperatures. This superior reactivity makes 4-(p-iodophenyl)butyric acid a more reliable and efficient building block in multi-step syntheses where maximizing yield is critical.
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
| Target Compound Data | Highest reactivity (I > Br > Cl) |
| Comparator Or Baseline | Aryl bromides and chlorides (lower reactivity) |
| Quantified Difference | Qualitatively higher; enables milder conditions and often higher yields. |
| Conditions | General Suzuki-Miyaura cross-coupling reaction conditions. |
Choosing this iodo-substituted compound can reduce process costs and simplify purification by enabling higher-yield coupling reactions under less demanding conditions.
This compound is the material of choice when designing targeted radiotherapeutics or imaging agents that require longer circulation times. By incorporating it as an albumin-binding moiety, researchers can significantly improve tumor accumulation and retention, leading to more effective therapies and clearer diagnostic images.
As a direct and high-yield precursor for radioiodination, this compound is ideally suited for the synthesis of novel probes for Single-Photon Emission Computed Tomography (SPECT). Its efficient conversion to the 125I or 131I labeled analog is a critical first step in developing tracers for blood pool, tumor, and lymph node imaging.
In multi-step synthetic pathways where a key step involves a palladium-catalyzed C-C bond formation (e.g., Suzuki, Heck, Sonogashira), using 4-(p-Iodophenyl)butyric acid is advantageous. Its high reactivity compared to bromo or chloro analogs ensures maximum conversion and yield, which is crucial for the overall efficiency of the synthesis.